Dihydro-β-erythroidine Hydrobromide
Dihydro-β-erythroidine Hydrobromide
Brand Name:
Vulcanchem
CAS No.:
29734-68-7
VCID:
VC0109753
InChI:
InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1
SMILES:
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br
Molecular Formula:
C16H22BrNO3
Molecular Weight:
356.25 g/mol
Dihydro-β-erythroidine Hydrobromide
CAS No.: 29734-68-7
Reference Standards
VCID: VC0109753
Molecular Formula: C16H22BrNO3
Molecular Weight: 356.25 g/mol
CAS No. | 29734-68-7 |
---|---|
Product Name | Dihydro-β-erythroidine Hydrobromide |
Molecular Formula | C16H22BrNO3 |
Molecular Weight | 356.25 g/mol |
IUPAC Name | (1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide |
Standard InChI | InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1 |
Standard InChIKey | GFIGWAJEIMHJJB-LINSIKMZSA-N |
Isomeric SMILES | CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br |
SMILES | COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br |
Canonical SMILES | COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br |
Synonyms | (2S,13bS)-2,3,5,6,8,9,10,13-Octahydro-2-methoxy-1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one Hydrobromide; 2,7-Dihydro-β-erythroidine Hydrobromide; [2S-(2R*,13bR*)]-2,3,5,6,8,9,10,13-Octahydro-2-methoxy-1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one H |
PubChem Compound | 11957537 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume